N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE is a complex organic compound that belongs to the class of benzo[h]chromenes This compound is characterized by the presence of a chlorophenyl group, a cyano group, and a methoxybenzamide group
Vorbereitungsmethoden
The synthesis of N1-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the benzo[h]chromene core, followed by the introduction of the chlorophenyl and cyano groups. The final step involves the attachment of the methoxybenzamide group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Analyse Chemischer Reaktionen
N~1~-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N~1~-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biology: It is studied for its potential effects on various biological pathways and its ability to interact with specific proteins and enzymes.
Wirkmechanismus
The mechanism of action of N1-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of critical biological pathways, resulting in the desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
N~1~-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE can be compared with other similar compounds such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds also contain a chlorophenyl group and are known for their antiviral and antibacterial activities.
Indole derivatives: These compounds share similar structural features and are studied for their diverse biological activities, including anticancer and anti-inflammatory properties.
N~1~-[4-(4-CHLOROPHENYL)-3-CYANO-4H-BENZO[H]CHROMEN-2-YL]-2-METHOXYBENZAMIDE stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C28H19ClN2O3 |
---|---|
Molekulargewicht |
466.9 g/mol |
IUPAC-Name |
N-[4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C28H19ClN2O3/c1-33-24-9-5-4-8-21(24)27(32)31-28-23(16-30)25(18-10-13-19(29)14-11-18)22-15-12-17-6-2-3-7-20(17)26(22)34-28/h2-15,25H,1H3,(H,31,32) |
InChI-Schlüssel |
JSJKNQHGUIDZJG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C(C3=C(O2)C4=CC=CC=C4C=C3)C5=CC=C(C=C5)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.